A Technical Guide to 1-(Boc-amino)-2-(ethylamino)ethane: Chemical Properties and Experimental Protocols
A Technical Guide to 1-(Boc-amino)-2-(ethylamino)ethane: Chemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties of 1-(Boc-amino)-2-(ethylamino)ethane, also known as tert-butyl (2-(ethylamino)ethyl)carbamate. This bifunctional molecule is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules. Its structure incorporates a primary amine protected by a tert-butoxycarbonyl (Boc) group and a secondary ethylamine, offering a versatile platform for sequential chemical modifications.
Core Chemical Properties
The fundamental chemical and physical properties of 1-(Boc-amino)-2-(ethylamino)ethane are summarized below. While specific experimental data for this compound is not widely published, the properties can be reliably estimated based on closely related structures and general principles of organic chemistry.
| Property | Value | Source/Reference |
| Molecular Formula | C₉H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 188.27 g/mol | [1][2] |
| Physical State | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Data not available. A related compound, 2-(Boc-amino)ethyl bromide, melts at 30-32 °C. | N/A |
| Boiling Point | Data not available. A related compound, N-Boc-ethylenediamine, boils at 84-86 °C under reduced pressure (46.5 Pa).[3] | N/A |
| Solubility | Expected to be soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. | Inferred from related compounds[4][5] |
Synthesis and Purification
The synthesis of 1-(Boc-amino)-2-(ethylamino)ethane typically involves the selective protection of one of the amino groups of N-ethylethylenediamine. A general and widely applicable method utilizes di-tert-butyl dicarbonate (Boc₂O) as the protecting agent.
Experimental Protocol: Synthesis of 1-(Boc-amino)-2-(ethylamino)ethane
Materials:
-
N-ethylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
Magnesium oxide
-
Ether
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 2M solution
-
Sodium hydroxide (NaOH), 2M solution
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve N-ethylethylenediamine in a mixture of dioxane and water. Add magnesium oxide to the solution.
-
Boc Protection: While stirring vigorously at room temperature, add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture. The reaction is typically stirred for 16-18 hours at room temperature.
-
Work-up and Extraction:
-
Filter the reaction mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add water and adjust the pH to approximately 3 with a 2M HCl solution.
-
Extract the aqueous layer with dichloromethane (3x) to remove any di-protected by-product.
-
Adjust the pH of the aqueous phase to 12 with a 2M NaOH solution.
-
Extract the basic aqueous layer with dichloromethane (5x).
-
-
Isolation and Purification:
-
Combine the organic extracts from the basic extraction.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product, a yellow oil, can be further purified by high-vacuum distillation.[3]
-
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group, the ethyl group, and the two methylene groups of the ethane backbone.
Predicted ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| C(CH ₃)₃ | ~1.44 | singlet | 9H | tert-butyl group |
| NH CH₂CH₃ | ~1.10 | triplet | 3H | Methyl of ethyl group |
| NHCH ₂CH₃ | ~2.65 | quartet | 2H | Methylene of ethyl group |
| BocNHCH ₂ | ~3.20 | quartet | 2H | Methylene adjacent to Boc-NH |
| CH ₂NHCH₂CH₃ | ~2.80 | triplet | 2H | Methylene adjacent to ethylamino |
| BocNH | ~5.00 | broad singlet | 1H | Boc-protected amine proton |
| CH ₂NH CH₂CH₃ | ~1.5-2.0 | broad singlet | 1H | Secondary amine proton |
Note: Chemical shifts are estimates based on data for N-Boc-ethylenediamine and general substituent effects. Coupling patterns may be more complex due to second-order effects.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Predicted ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts (δ):
| Carbon | Chemical Shift (ppm) | Assignment |
| C (CH₃)₃ | ~28.4 | Methyls of tert-butyl group |
| C (CH₃)₃ | ~79.1 | Quaternary carbon of tert-butyl group |
| NHC H₂CH₃ | ~15.0 | Methyl of ethyl group |
| NHC H₂CH₃ | ~44.5 | Methylene of ethyl group |
| BocNHC H₂ | ~40.4 | Methylene adjacent to Boc-NH |
| C H₂NHCH₂CH₃ | ~50.0 | Methylene adjacent to ethylamino |
| C =O | ~156.0 | Carbonyl of Boc group |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H and C=O functional groups.
Predicted IR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, sharp | N-H stretch (secondary amine) |
| ~3300 | Medium, broad | N-H stretch (Boc-protected amine) |
| ~2970, 2870 | Strong | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (urethane carbonyl) |
| ~1520 | Medium | N-H bend (amide II) |
| ~1170 | Strong | C-O stretch (urethane) |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
Predicted Mass Spectrum (Electrospray Ionization, ESI+):
| m/z | Interpretation |
| 189.16 | [M+H]⁺ (protonated molecule) |
| 133.11 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |
| 89.09 | [M - Boc + H]⁺ (loss of Boc group) |
Reactivity and Stability
The chemical behavior of 1-(Boc-amino)-2-(ethylamino)ethane is dictated by the reactivity of its two distinct amino groups and the stability of the Boc protecting group.
-
Reactivity of the Amino Groups: The unprotected secondary ethylamino group is nucleophilic and will readily react with electrophiles such as acyl chlorides, alkyl halides, and isocyanates. This allows for selective functionalization at this position while the primary amine remains protected.
-
Stability of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of conditions, including basic, nucleophilic, and reductive environments.[6] This stability makes it an excellent choice for multi-step syntheses.
-
Deprotection: The Boc group is readily cleaved under acidic conditions.[6][7] A common method for deprotection involves treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in methanol or dioxane. The deprotection mechanism proceeds through the formation of a stable tert-butyl cation.
Applications in Research and Development
1-(Boc-amino)-2-(ethylamino)ethane is a valuable intermediate in the synthesis of a wide range of molecules, including:
-
Pharmaceuticals: It can be used to introduce a protected diamine moiety into drug candidates, which can be crucial for modulating solubility, bioavailability, and target binding.
-
Peptide Chemistry: As a modified diamine, it can be incorporated into peptidomimetics to alter their conformational properties and biological activity.
-
Combinatorial Chemistry: The differential reactivity of its two amino groups makes it an ideal scaffold for the generation of compound libraries for high-throughput screening.
-
Materials Science: It can be used in the synthesis of functionalized polymers and other materials.
This technical guide provides a foundational understanding of the chemical properties and handling of 1-(Boc-amino)-2-(ethylamino)ethane. Researchers and scientists can leverage this information to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate | C14H29N3O4 | CID 15157893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:122734-32-1 | tert-Butyl (2-(methylamino)ethyl)carbamate | Chemsrc [chemsrc.com]
- 3. prepchem.com [prepchem.com]
- 4. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]
- 5. 39684-80-5 CAS MSDS (tert-Butyl N-(2-bromoethyl)carbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Eureka | Patsnap [eureka.patsnap.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
